molecular formula C6H9Br2ClO B13456865 2,6-Dibromohexanoyl chloride

2,6-Dibromohexanoyl chloride

Cat. No.: B13456865
M. Wt: 292.39 g/mol
InChI Key: NOZKWVQCQBUMPV-UHFFFAOYSA-N
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Description

2,6-Dibromohexanoyl chloride is an organic compound with the molecular formula C6H9Br2ClO. It is a derivative of hexanoyl chloride, where two bromine atoms are substituted at the 2nd and 6th positions of the hexanoyl chain. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromohexanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form 2,6-dibromohexanol.

    Oxidation: It can be oxidized to form 2,6-dibromohexanoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).

    Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic substitution: Products include 2,6-dibromohexylamine, 2,6-dibromohexanol, and 2,6-dibromohexylthiol.

    Reduction: The major product is 2,6-dibromohexanol.

    Oxidation: The major product is 2,6-dibromohexanoic acid.

Scientific Research Applications

2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:

    Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological studies: The compound is used to modify biomolecules for studying their structure and function.

    Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.

    Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromohexanoyl chloride
  • 2,6-Dichlorohexanoyl chloride
  • 2,6-Dibromoheptanoyl chloride

Uniqueness

2,6-Dibromohexanoyl chloride is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C6H9Br2ClO

Molecular Weight

292.39 g/mol

IUPAC Name

2,6-dibromohexanoyl chloride

InChI

InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2

InChI Key

NOZKWVQCQBUMPV-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(C(=O)Cl)Br

Origin of Product

United States

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